2,4,5-T-1-octyl ester
Overview
Description
2,4,5-T-1-octyl ester: is a chemical compound with the molecular formula C16H21Cl3O3 and a molecular weight of 367.695 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T-1-octyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with octanol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) for purification is common .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-T-1-octyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form and .
Oxidation: It can be oxidized to form corresponding and .
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as amines or thiols .
Major Products Formed:
Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and octanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2,4,5-T-1-octyl ester has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4,5-T-1-octyl ester involves its interaction with specific molecular targets and pathways. It is known to affect cellular signaling pathways and enzyme activities . For example, it can inhibit the activity of certain enzymes involved in cell division and growth , making it effective as a herbicide . Additionally, its potential therapeutic effects in medicine are attributed to its ability to modulate immune responses and cell proliferation .
Comparison with Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Octyl (2,4-dichlorophenoxy)acetate
Comparison: 2,4,5-T-1-octyl ester is unique due to the presence of three chlorine atoms on the phenoxy ring, which enhances its chemical stability and biological activity compared to similar compounds like 2,4-Dichlorophenoxyacetic acid and 2,4,5-Trichlorophenoxyacetic acid . The octyl ester group also imparts different physicochemical properties, making it more suitable for certain applications .
Properties
IUPAC Name |
octyl 2-(2,4,5-trichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-2-3-4-5-6-7-8-21-16(20)11-22-15-10-13(18)12(17)9-14(15)19/h9-10H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWISAHTAQYMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180915 | |
Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2630-15-1 | |
Record name | Octyl 2-(2,4,5-trichlorophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2630-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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